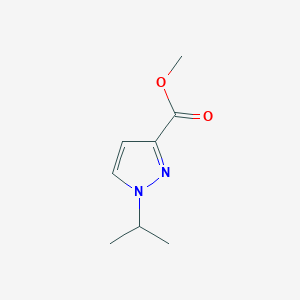

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Overview

Description

“Methyl 1-isopropyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C8H12N2O2 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 126.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Synthesis and Medicinal Applications

- Pyrazole derivatives, including those related to Methyl 1-isopropyl-1H-pyrazole-3-carboxylate, have been extensively studied for their medicinal properties. For instance, Thangarasu et al. (2019) explored the synthesis of novel pyrazole derivatives with potential biological activities, including antioxidant, anti-breast cancer, and anti-inflammatory effects. These compounds were synthesized from precursors derived from similar pyrazole carboxylates and tested for their inhibitory effects on enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are implicated in inflammatory and cancer pathways, respectively (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Material Science and Corrosion Inhibition

- Pyrazole compounds, similar to this compound, have been investigated for their application in material science, particularly in corrosion inhibition. Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating that these compounds can serve as efficient corrosion inhibitors (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Organic Synthesis and Chemical Reactions

- Research has also focused on the reactivity and functionalization of pyrazole derivatives for organic synthesis applications. Studies by Yıldırım, Kandemirli, and Akçamur (2005) and others have explored the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through various chemical reactions, providing insights into the synthesis and structural properties of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).

Coordination Chemistry

- In coordination chemistry, pyrazole-based ligands have been used to construct coordination polymers and complexes. Research by Radi et al. (2015) involved the synthesis and characterization of pyrazole-dicarboxylate acid derivatives, which were utilized to assemble mononuclear Cu(II) and Co(II) coordination complexes, highlighting the versatility of pyrazole compounds in forming diverse metal-organic frameworks (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Ligand Design

- Pyrazole derivatives have also been explored in the context of ligand design for asymmetric catalysis. Bovens, Togni, and Venanzi (1993) developed optically active pyrazolylmethane ligands for palladium-catalyzed asymmetric allylic alkylation, demonstrating the potential of pyrazole-based ligands in enantioselective synthesis (Bovens, Togni, & Venanzi, 1993).

Mechanism of Action

Target of Action

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is a complex organic compound that is used as a pharmaceutical intermediate It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that the electropositivity of the benzene ring in similar compounds is beneficial for their antifungal activity .

Biochemical Pathways

It’s known that indole derivatives, which have a similar structure to pyrazole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It’s known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it’s recommended to ensure adequate ventilation when handling this compound to avoid ingestion and inhalation .

Future Directions

The future directions in the study of “Methyl 1-isopropyl-1H-pyrazole-3-carboxylate” and other pyrazole derivatives involve further exploration of their synthesis methods and biological activities . Given their wide range of applications, they are likely to continue attracting the attention of researchers in various fields of science .

Properties

IUPAC Name |

methyl 1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)10-5-4-7(9-10)8(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORMWGSZOHFFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229472 | |

| Record name | Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-65-7 | |

| Record name | Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminophenyl)amino]-acetamide](/img/structure/B1645748.png)

![6-(4-Ethylphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B1645757.png)

![1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B1645765.png)

![1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene](/img/structure/B1645823.png)

![3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B1645851.png)